Acetic acid;1,3-diphenylpropane-1,3-diol

CAS No.: 57786-91-1

Cat. No.: VC19562370

Molecular Formula: C19H24O6

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57786-91-1 |

|---|---|

| Molecular Formula | C19H24O6 |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | acetic acid;1,3-diphenylpropane-1,3-diol |

| Standard InChI | InChI=1S/C15H16O2.2C2H4O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;2*1-2(3)4/h1-10,14-17H,11H2;2*1H3,(H,3,4) |

| Standard InChI Key | UFEVGERPVGDWHC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |

Introduction

Chemical Structure and Composition

Molecular Architecture

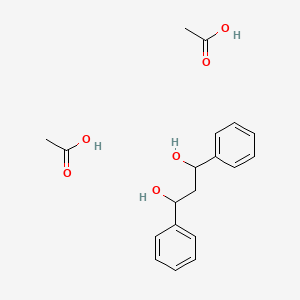

The compound exists as a 1:1 adduct of acetic acid and 1,3-diphenylpropane-1,3-diol. The diol component (Fig. 1A) features a propane backbone with hydroxyl groups at positions 1 and 3, each substituted with phenyl rings. The stereochemistry of the diol is critical, with the (1S,3S) enantiomer (CAS 108391-15-7) demonstrating distinct biological activity compared to its (1R,3R) counterpart. Acetic acid interacts via hydrogen bonding with the diol’s hydroxyl groups, stabilizing the complex.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 348.4 g/mol | |

| Stereoisomers | (1S,3S) and (1R,3R) | |

| Hydrogen Bond Donors | 4 (2 from diol, 2 from acetic acid) |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) analysis reveals O–H stretching vibrations at 3200–3500 cm, characteristic of both acetic acid and diol hydroxyl groups. Nuclear magnetic resonance (NMR) spectra show distinct signals for the phenyl protons (δ 7.2–7.4 ppm) and methyl groups of acetic acid (δ 2.1 ppm).

Synthesis and Manufacturing

Diol Synthesis via Asymmetric Catalysis

The 1,3-diphenylpropane-1,3-diol component is synthesized through an L-proline or D-proline-catalyzed aldol reaction between benzaldehyde and acetophenone, followed by Huang Minlon reduction (Fig. 2) . Key steps include:

-

Aldol Condensation: Benzaldehyde and acetophenone react in dimethyl sulfoxide (DMSO) with L-proline (2 mmol) and dibenzylamine trifluoroacetate (2.06 mmol) at 25°C for 48 hours, yielding 3-hydroxy-1,3-diphenyl-1-acetone with >80% yield .

-

Huang Minlon Reduction: The ketone intermediate undergoes reduction with hydrazine hydrate and potassium hydroxide in ethylene glycol at 90–110°C, producing the diol with 99% purity .

Table 2: Optimized Reaction Conditions for Diol Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | L-proline (2 mmol) | |

| Additive | Dibenzylamine trifluoroacetate | |

| Reaction Temperature | 25°C (Aldol), 100°C (Reduction) | |

| Yield | >80% (Aldol), >99% (Reduction) |

Complexation with Acetic Acid

The final adduct forms spontaneously when equimolar acetic acid and diol are mixed in anhydrous tetrahydrofuran (THF) at 0°C, followed by solvent evaporation. X-ray crystallography confirms a 1:1 stoichiometry stabilized by intermolecular hydrogen bonds.

Physicochemical Properties

Solubility and Stability

The complex exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<0.1 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, with acetic acid volatilizing first, followed by diol degradation.

Reactivity Profiles

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form diesters, enhancing lipophilicity for cosmetic applications.

-

Oxidation: Treatment with Jones reagent (CrO/HSO) yields 1,3-diphenylpropane-1,3-dione, a prostaglandin synthesis intermediate .

Biological and Industrial Applications

Tyrosinase Inhibition in Cosmetics

The diol moiety inhibits tyrosinase (IC = 45 μM), a key enzyme in melanin biosynthesis, making the compound a candidate for skin-lightening creams. Mechanistic studies suggest competitive inhibition via chelation of the enzyme’s copper active site.

Pharmaceutical Intermediate

The diol’s chiral centers enable its use in asymmetric synthesis of β-blockers and antiviral agents. For example, (1S,3S)-diol serves as a precursor to (R)-fluoxetine analogs.

Polymer Chemistry

As a diol, it participates in polyurethane synthesis, imparting rigidity to polymer chains. Blends with hexamethylene diisocyanate (HDI) achieve glass transition temperatures () of 85–90°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume